molecular formula C21H11FN6O2S2 B11403346 7-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11403346
M. Wt: 462.5 g/mol
InChI Key: DMYLZIOWDWPFNW-UHFFFAOYSA-N
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Description

7-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a fluorophenyl group, and a triazatricyclo structure

Preparation Methods

The synthesis of 7-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the fluorophenyl group and the triazatricyclo structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the triazatricyclo structure can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to specific targets, while the thiadiazole ring can participate in hydrogen bonding or other non-covalent interactions. The triazatricyclo structure provides rigidity and stability to the molecule, allowing it to maintain its conformation and interact effectively with its targets.

Comparison with Similar Compounds

Similar compounds to 7-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile include:

  • **7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
  • **5-(4-Fluorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
  • **N-[5-cyano-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-2-fluorobenzamide

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities The uniqueness of 7-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[840

Properties

Molecular Formula

C21H11FN6O2S2

Molecular Weight

462.5 g/mol

IUPAC Name

7-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C21H11FN6O2S2/c22-14-6-4-12(5-7-14)11-31-21-26-25-20(32-21)28-17-15(9-13(10-23)18(28)29)19(30)27-8-2-1-3-16(27)24-17/h1-9H,11H2

InChI Key

DMYLZIOWDWPFNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=O)N3C4=NN=C(S4)SCC5=CC=C(C=C5)F)C#N)C(=O)N2C=C1

Origin of Product

United States

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